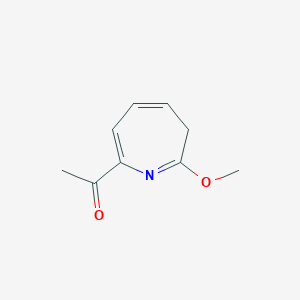
1-(2-methoxy-3H-azepin-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-3H-azepin-7-yl)ethanone is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of an azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The methoxy group attached to the azepine ring and the ethanone group contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanone Group: The ethanone group can be introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
1-(2-methoxy-3H-azepin-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azepine derivatives.
科学的研究の応用
1-(2-methoxy-3H-azepin-7-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving heterocyclic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-methoxy-3H-azepin-7-yl)ethanone involves interactions with molecular targets such as enzymes or receptors. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the context of its use .
類似化合物との比較
Similar Compounds
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone: Similar structure but with a dibenzoazepine ring.
1-(2-methoxy-3H-azepin-5-yl)ethanone: Similar structure but with the methoxy group at a different position.
Uniqueness
1-(2-methoxy-3H-azepin-7-yl)ethanone is unique due to the specific positioning of the methoxy and ethanone groups on the azepine ring, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-(2-methoxy-3H-azepin-7-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)8-5-3-4-6-9(10-8)12-2/h3-5H,6H2,1-2H3 |
InChIキー |
UQIOXYYQYPWNFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CCC(=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
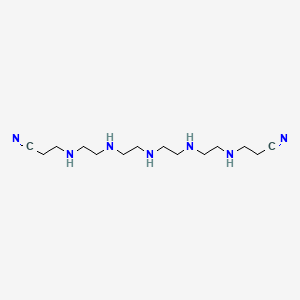
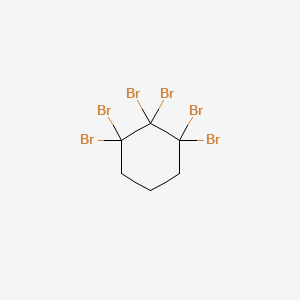
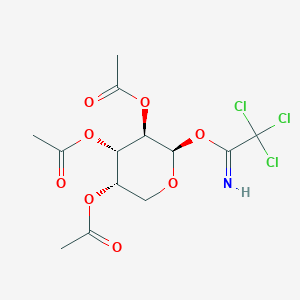
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
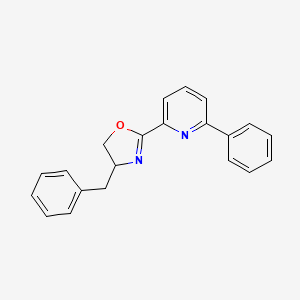
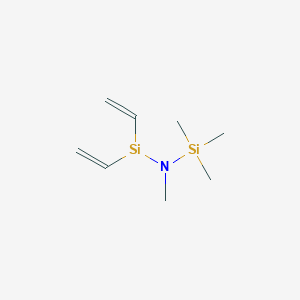

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
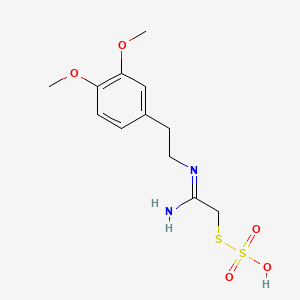
![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)

